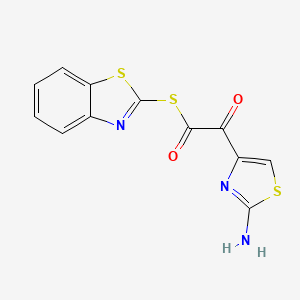

2-Amino-alpha-oxo-4-thiazoleethanethioic Acid S-2-Benzothiazolyl Ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound, due to its complex structure, is a subject of interest in chemical research, particularly in the context of its solubility, synthesis, and potential applications in various fields. Its intricate molecular structure renders it a candidate for detailed analysis in terms of chemical reactions, physical and chemical properties.

Synthesis Analysis

The synthesis of related thiazole and benzothiazole compounds often involves condensation reactions, esterification, and sometimes cyclization reactions under specific conditions. For example, the synthesis of 2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(Z)-methoxyiminoacetic acid S-benzothiazolyl thioester through esterification of related compounds in the presence of triethylamine as a catalyst shows a yield of about 76% (Gao Shi-hao, 2008).

Molecular Structure Analysis

The molecular structure of thiazole and benzothiazole derivatives is critical for understanding their reactivity and physical properties. The crystallographic analysis of related compounds, like methyl 2-amino-4-(methoxymethyl)thiazole-5-carboxylate, provides insights into their molecular conformations and intermolecular interactions, primarily dominated by hydrogen bonding (A. Kennedy et al., 1999).

Chemical Reactions and Properties

Benzothiazole compounds can be synthesized through Brønsted acid-catalyzed cyclization of 2-amino thiophenols with β-diketones under oxidant-, metal-, and radiation-free conditions, leading to various 2-substituted benzothiazoles (M. S. Mayo et al., 2014). Additionally, the synthesis of thiazole derivatives from β-hydroxy- or β-mercapto-α-amino acid esters through dehydrogenation and cyclization reactions indicates a range of possible chemical transformations (M. Badr et al., 1981).

Physical Properties Analysis

The solubility of thiazole derivatives in various solvents is a critical physical property for their application in different fields. Studies on the solubilities of related compounds in pure solvents and binary mixtures provide valuable data for understanding their interactions with solvents and potential use in chemical syntheses (Z. Song et al., 2010).

Chemical Properties Analysis

The chemical properties of thiazole derivatives, such as reactivity towards esterification, condensation, and cyclization reactions, are fundamental to their applications in synthesizing more complex molecules. The improvement in the synthesis of 2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(z)-methoxyimino acetic acide 2-benzo-thiazolyl thioester through mixed solvent conditions and the substitution of catalysts highlights the adaptability and versatility of these compounds in chemical synthesis (Shi Gang, 2011).

Applications De Recherche Scientifique

Solubility Studies

- Solubility in Different Solvents : The solubility of 2-Amino-alpha-oxo-4-thiazoleethanethioic Acid S-2-Benzothiazolyl Ester has been extensively studied in a variety of solvents. For instance, Liu et al. (2011) measured its solubility in dichloromethane, acetonitrile, tetrahydrofuran, 1,2-dichloroethane, and acetone, providing valuable data for its application in different chemical environments (Liu et al., 2011). Similarly, Song et al. (2010) investigated its solubility in ethanol, 1-propanol, 1-butanol, 1-pentanol, 2-propanol, 2-methyl-1-propanol, 3-methyl-1-butanol, and a mixture of acetonitrile and dichloromethane (Song et al., 2010).

Synthesis and Biological Activities

Synthesis of Heterofunctionalized Penicillanic Acid Derivatives : Demirci et al. (2014) explored the synthesis of 6-substituted amino-penicillanic acid esters using 2-Amino-alpha-oxo-4-thiazoleethanethioic Acid S-2-Benzothiazolyl Ester. The synthesized compounds demonstrated significant antimicrobial, antiurease, anti-β-lactamase, and antilipase activities, showcasing the compound's role in the development of new pharmaceutical agents (Demirci et al., 2014).

Synthesis of α-Acyloxybenzothiazoleamides : Sheikholeslami-Farahani and Shahvelayati (2013) reported the use of 4-Benzothiazol-2-ylamino-4-oxo-2-butenoic acid, a derivative of the compound, in a Passerini three-component reaction. This synthesis route led to the creation of unsaturated α-benzothiazole acyloxyamides, highlighting its potential in organic synthesis (Sheikholeslami-Farahani & Shahvelayati, 2013).

Enantioselective Organocatalytic Transfer Hydrogenation : Zhu and Akiyama (2010) utilized Benzothiazoline, a related compound, in the enantioselective organocatalytic transfer hydrogenation of α-imino esters. This process resulted in the formation of α-amino esters with excellent enantioselectivities, important in the field of asymmetric synthesis (Zhu & Akiyama, 2010).

Synthesis of Novel Pyridine Derivatives : Patel et al. (2011) synthesized 2-Amino substituted benzothiazoles, which are structurally similar, and evaluated their in vitro antimicrobial activity. This research emphasizes the potential of such compounds in developing new antibacterial and antifungal agents (Patel et al., 2011).

Propriétés

IUPAC Name |

S-(1,3-benzothiazol-2-yl) 2-(2-amino-1,3-thiazol-4-yl)-2-oxoethanethioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7N3O2S3/c13-11-14-7(5-18-11)9(16)10(17)20-12-15-6-3-1-2-4-8(6)19-12/h1-5H,(H2,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWAQYPPLDAQARE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)SC(=O)C(=O)C3=CSC(=N3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7N3O2S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-alpha-oxo-4-thiazoleethanethioicAcidS-2-BenzothiazolylEster | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.